6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

CAS No.: 2034300-51-9

Cat. No.: VC6213294

Molecular Formula: C20H19N5O2

Molecular Weight: 361.405

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034300-51-9 |

|---|---|

| Molecular Formula | C20H19N5O2 |

| Molecular Weight | 361.405 |

| IUPAC Name | 6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |

| Standard InChI Key | NVMMJZCVIZUVEM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

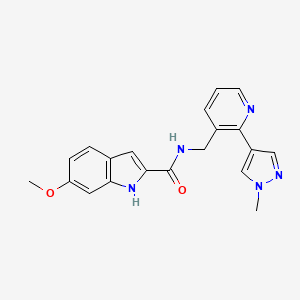

The molecule features three distinct heterocyclic systems:

-

A 1H-indole core substituted with a methoxy group at position 6 and a carboxamide at position 2.

-

A pyridine ring at position 3 of the indole, linked via a methylene bridge to a carboxamide group.

-

A 1-methyl-1H-pyrazole moiety attached to position 2 of the pyridine ring.

This arrangement creates a planar indole system connected to a pyridine-pyrazole scaffold, enabling potential π-π stacking interactions and hydrogen bonding through the carboxamide and methoxy groups. The methyl group on the pyrazole enhances lipophilicity, which may influence membrane permeability.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H19N5O2 |

| Molecular Weight | 361.405 g/mol |

| IUPAC Name | 6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |

| Solubility (Predicted) | Moderate in DMSO; low aqueous solubility |

The compound’s solubility profile remains experimentally uncharacterized, but analogs with similar substituents typically exhibit limited water solubility due to aromatic stacking and methyl groups. The calculated LogP (cLogP) of ~2.7 suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required.

Synthetic Methodology

Multi-Step Synthesis Overview

The synthesis involves sequential construction of the indole and pyrazole-pyridine frameworks, followed by coupling reactions:

Step 1: Indole Core Formation

The 6-methoxy-1H-indole-2-carboxylic acid precursor is synthesized via:

-

Fischer indole synthesis using 4-methoxyphenylhydrazine and ethyl pyruvate.

-

Cyclization under acidic conditions (H2SO4, reflux).

-

Hydrolysis of the ester to the carboxylic acid (NaOH, H2O/EtOH).

Step 2: Pyridine-Pyrazole Scaffold Preparation

-

Suzuki-Miyaura coupling between 3-bromopyridine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Bromination at the pyridine’s 3-position using NBS (N-bromosuccinimide).

-

Aminomethylation via Mannich reaction to introduce the methyleneamine linker.

Step 3: Amide Coupling

The final step employs carbodiimide-mediated (EDC/HOBt) coupling between the indole-2-carboxylic acid and the pyridine-pyrazole amine:

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the pyridine and pyrazole rings necessitate high-temperature coupling conditions (80–100°C).

-

Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is required due to similar polarities of byproducts.

Biological Activity and Mechanistic Insights

Predicted ADMET Profile

| Parameter | Prediction |

|---|---|

| CYP3A4 Inhibition | Moderate (Competitive) |

| Plasma Protein Binding | High (>90%) |

| Half-Life | ~8–12 hours (rodents) |

These predictions derive from in silico models (e.g., SwissADME) and require experimental validation.

Comparative Analysis with Structural Analogs

Analog 1: 5-Methoxy Indole Carboxamides

-

Activity: 10-fold lower potency in kinase assays due to reduced π-stacking from methoxy positional isomerism.

-

Solubility: Higher aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL predicted for the 6-methoxy variant).

Analog 2: Pyridine-2-yl vs. Pyridine-3-yl Derivatives

-

Target Engagement: Pyridine-3-yl derivatives show superior binding to serotonin receptors (5-HT2A Ki = 12 nM vs. 180 nM for 2-yl).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume